Cas no 1878-88-2 (3-Nitrophenoxyacetic Acid)

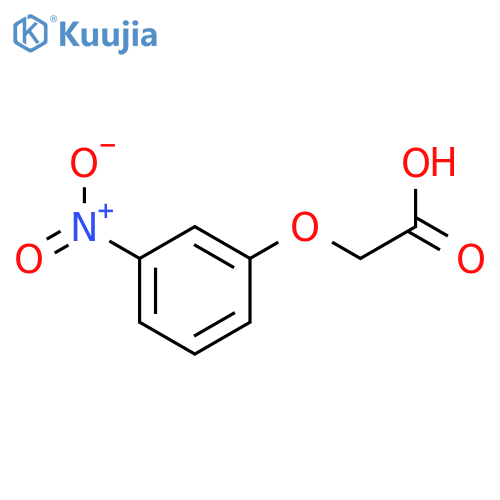

3-Nitrophenoxyacetic Acid structure

商品名:3-Nitrophenoxyacetic Acid

CAS番号:1878-88-2

MF:C8H7NO5

メガワット:197.144882440567

MDL:MFCD00059826

CID:42127

3-Nitrophenoxyacetic Acid 化学的及び物理的性質

名前と識別子

-

- 3-Nitrophenoxyacetic acid

- 2-(3-nitrophenoxy)acetic acid

- (3-Nitro-phenoxy)-essigsaeure

- 3-Nitro-phenylaetherglykolsaeure

- M-NITROPHENOXYACETIC ACID

- O-(3-Nitro-phenyl)-glykolsaeure

- Aceticacid, (3-nitrophenoxy)- (9CI)

- Acetic acid, (m-nitrophenoxy)- (6CI,7CI,8CI)

- NSC 193418

- [(3-Nitrophenyl)oxy]acetic acid

- Nitrophenoxyaceticacid

- 3-NITROPHENOXYACETIC ACID 98+%

- 3-Nitrophenoxyacetic acid, 98% 5GR

- (3-Nitrophenoxy)acetic acid

- (3-nitrophenoxy)-acetic acid

- BNRRQAASFDGMMQ-UHFFFAOYSA-N

- 3-NitrophenoxyaceticAcid

- (3-nitrophenoxy) acetic acid

- (3-Nitro-phenoxy)-acetic acid

- (3-Nitrophenoxy)acetic acid #

- Jsp003855

- Acetic acid, (3-nitrophenoxy)-

- Acetic acid,2-(3-nitrophenoxy)-

- 3-Nitrophenoxyacetic Acid

-

- MDL: MFCD00059826

- インチ: 1S/C8H7NO5/c10-8(11)5-14-7-3-1-2-6(4-7)9(12)13/h1-4H,5H2,(H,10,11)

- InChIKey: BNRRQAASFDGMMQ-UHFFFAOYSA-N

- ほほえんだ: O(C([H])([H])C(=O)O[H])C1=C([H])C([H])=C([H])C(=C1[H])[N+](=O)[O-]

計算された属性

- せいみつぶんしりょう: 197.03200

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 14

- 回転可能化学結合数: 3

- 複雑さ: 224

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.4

- ひょうめんでんか: 0

- トポロジー分子極性表面積: 92.4

じっけんとくせい

- 色と性状: ふん

- ゆうかいてん: 151.0 to 155.0 deg-C

- PSA: 92.35000

- LogP: 1.58140

- ようかいせい: 未確定

3-Nitrophenoxyacetic Acid セキュリティ情報

-

記号:

- ヒント:に警告

- 危害声明: H315-H319

- 警告文: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313

- 危険カテゴリコード: R22;R36/37/38;R44

- セキュリティの説明: S26-S37/39

-

危険物標識:

- セキュリティ用語:S26;S37/39

- リスク用語:R22; R36/37/38; R44

3-Nitrophenoxyacetic Acid 税関データ

- 税関コード:2918990090

- 税関データ:

中国税関コード:

2918990090概要:

2918990090。他の追加の酸素含有カルボン酸(酸無水物/ハロゲン化アシル/過酸化物、過酸素酸、および税番の誘導体を含む)。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

2918990090。その他の追加の酸素官能基を有するカルボン酸及びその無水物、ハロゲン化物、過酸化物及び過酸素酸、これらのハロゲン化、スルホン化、硝化または亜硝化誘導体。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%

3-Nitrophenoxyacetic Acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-33520-0.05g |

2-(3-nitrophenoxy)acetic acid |

1878-88-2 | 97% | 0.05g |

$19.0 | 2023-09-04 | |

| abcr | AB139459-5 g |

3-Nitrophenoxyacetic acid, 98%; . |

1878-88-2 | 98% | 5g |

€108.10 | 2023-05-09 | |

| TRC | N509080-50mg |

3-Nitrophenoxyacetic Acid |

1878-88-2 | 50mg |

$ 50.00 | 2022-06-03 | ||

| Enamine | EN300-33520-1.0g |

2-(3-nitrophenoxy)acetic acid |

1878-88-2 | 98% | 1.0g |

$21.0 | 2023-02-14 | |

| eNovation Chemicals LLC | D953153-25g |

Acetic acid, 2-(3-nitrophenoxy)- |

1878-88-2 | 98.0% | 25g |

$145 | 2024-06-07 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | N159457-25G |

3-Nitrophenoxyacetic Acid |

1878-88-2 | 98% | 25g |

¥953.90 | 2023-09-01 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | N159457-5G |

3-Nitrophenoxyacetic Acid |

1878-88-2 | 98% | 5g |

¥343.90 | 2023-09-01 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N93480-25g |

2-(3-nitrophenoxy)acetic acid |

1878-88-2 | 97% | 25g |

¥3279.0 | 2024-07-19 | |

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | N0224-25G |

3-Nitrophenoxyacetic Acid |

1878-88-2 | >98.0%(GC)(T) | 25g |

¥1315.00 | 2023-09-07 | |

| Chemenu | CM342636-25g |

3-Nitrophenoxyacetic acid |

1878-88-2 | 95%+ | 25g |

$215 | 2022-06-12 |

3-Nitrophenoxyacetic Acid 関連文献

-

Lin Wang,Zhi-Gang Ma,Xiao-Jing Wei,Qing-Yuan Meng,Deng-Tao Yang,Shao-Fu Du,Zi-Fei Chen,Li-Zhu Wu,Qiang Liu Green Chem., 2014,16, 3752-3757

-

Pierre-Antoine Nocquet,Raphaël Hensienne,Joanna Wencel-Delord,Eric Wimmer,Damien Hazelard Org. Biomol. Chem., 2015,13, 9176-9180

-

Bin Hai,Binqi Wang,Min Yu RSC Adv., 2021,11, 14710-14716

-

Matthias Bauer,Christoph Gastl Phys. Chem. Chem. Phys., 2010,12, 5575-5584

1878-88-2 (3-Nitrophenoxyacetic Acid) 関連製品

- 1798-11-4(4-Nitrophenoxyacetic Acid)

- 19076-89-2(Ethyl 2-(4-nitrophenoxy)acetate)

- 5544-77-4((3-nitrophenoxy) acetic acid ethyl ester)

- 19786-48-2(Methyl 4-Nitrophenoxyacetate)

- 1807190-52-8(4-Bromo-2-fluoro-3-(fluoromethoxy)phenol)

- 2111283-29-3(3-amino-2-(2,3-dimethoxyphenyl)-2-methylpropan-1-ol)

- 1214332-11-2(4-Cyano-2,5-dibromopyridine)

- 244189-70-6(3-(propan-2-yl)aminopropanoic acid hydrochloride)

- 65619-30-9(4-Cyano-4-(3,4-dichlorophenyl)cyclohexanone)

- 13769-43-2(potassium metavanadate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1878-88-2)3-Nitrophenoxyacetic Acid

清らかである:99%

はかる:100g

価格 ($):347.0